Cas no 2140889-67-2 (Benzeneacetic acid, 3-chloro-α-methyl-, 1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl ester)
Benzeneacetic acid, 3-chloro-α-methyl-, 1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl ester Chemical and Physical Properties
Names and Identifiers
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- Benzeneacetic acid, 3-chloro-α-methyl-, 1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl ester
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- Inchi: 1S/C17H12ClNO4/c1-10(11-5-4-6-12(18)9-11)17(22)23-19-15(20)13-7-2-3-8-14(13)16(19)21/h2-10H,1H3
- InChI Key: QDRRHKZBKJZGTG-UHFFFAOYSA-N
- SMILES: C1(C(C)C(ON2C(=O)C3=C(C2=O)C=CC=C3)=O)=CC=CC(Cl)=C1
Experimental Properties
- Density: 1.44±0.1 g/cm3(Predicted)
- Boiling Point: 472.3±47.0 °C(Predicted)
Benzeneacetic acid, 3-chloro-α-methyl-, 1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6515483-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3-chlorophenyl)propanoate |
2140889-67-2 | 1g |
$0.0 | 2023-05-31 |
Benzeneacetic acid, 3-chloro-α-methyl-, 1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl ester Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on Benzeneacetic acid, 3-chloro-α-methyl-, 1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl ester
Benzeneacetic acid, 3-chloro-α-methyl-, 1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl ester and its Significance in Modern Chemical Biology
The compound with the CAS number 2140889-67-2, specifically named as Benzeneacetic acid, 3-chloro-α-methyl-, 1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl ester, represents a fascinating intersection of synthetic chemistry and pharmacological innovation. This intricate molecular structure has garnered attention in the scientific community due to its potential applications in drug discovery and medicinal chemistry. The compound's unique framework, featuring a benzeneacetic acid core modified with a chloro and methyl substituents, linked to a dihydro-1,3-dioxo-2H-isoindolyl moiety, suggests a rich chemical reactivity that could be exploited for therapeutic purposes.
In recent years, the development of novel heterocyclic compounds has been a cornerstone in the quest for effective pharmaceuticals. The 1,3-dihydro-1,3-dioxo-2H-isoindol scaffold is particularly noteworthy, as it has been demonstrated to exhibit a variety of biological activities. For instance, isoindol derivatives have shown promise in the treatment of neurological disorders, cancer, and infectious diseases. The presence of the 3-chloro-α-methyl group in the benzeneacetic acid portion of the molecule further enhances its pharmacological profile by introducing additional sites for metabolic interaction and enhancing binding affinity to biological targets.
One of the most compelling aspects of this compound is its potential as a key intermediate in the synthesis of more complex bioactive molecules. The structural features of Benzeneacetic acid, 3-chloro-α-methyl-, 1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl ester allow for further functionalization through various chemical transformations. These modifications can be tailored to produce derivatives with enhanced solubility, improved bioavailability, or targeted specificity against disease-causing pathways. Such flexibility is crucial in modern drug design, where precision and efficacy are paramount.
The pharmacological relevance of this compound is further underscored by emerging research indicating its interaction with enzymes and receptors involved in critical cellular processes. Studies have suggested that derivatives of the dihydroisoindolone core may modulate pathways associated with inflammation and oxidative stress—key factors in numerous chronic diseases. Moreover, the chloro and methyl substituents on the benzeneacetic acid moiety have been shown to influence metabolic stability and pharmacokinetic properties, making them valuable for optimizing drug candidates.
Advances in computational chemistry have also played a pivotal role in understanding the behavior of such complex molecules. Molecular modeling techniques can predict how Benzeneacetic acid, 3-chloro-α-methyl-, 1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl ester interacts with biological targets at an atomic level. These insights are invaluable for guiding synthetic efforts and refining lead compounds into viable drug candidates. By leveraging high-throughput screening and virtual screening platforms, researchers can rapidly assess the potential efficacy of this compound and its derivatives before moving into costly and time-consuming experimental validation.
The synthesis of this compound exemplifies the sophistication of contemporary organic chemistry methodologies. The construction of the dihydroisoindolone ring system requires precise control over reaction conditions to ensure high yield and purity. Techniques such as transition-metal-catalyzed cross-coupling reactions have been instrumental in forming key carbon-carbon bonds within this framework. Additionally, protecting group strategies must be employed to prevent unwanted side reactions during multi-step syntheses. Such meticulous approaches highlight the importance of well-established synthetic protocols in achieving complex molecular architectures like that of CAS no2140889-67-2.
In conclusion,Benzeneacetic acid, 3-chloro-α-methyl-, 1,3-dihydro-1,3-dioxo-2H-isoinodlly ester stands as a testament to the ingenuity of modern chemical biology. Its unique structural attributes position it as a promising candidate for further exploration in drug discovery efforts. As research continues to uncover new therapeutic applications for heterocyclic compounds like this one,CAS no2140889 -67 -2 will undoubtedly remain at forefrontof scientific inquiry, driving innovation across multiple disciplines.
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